N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a multi-step process involving the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is typically carried out at room temperature, yielding the desired compound with excellent efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(2-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has shown promise as a potential therapeutic agent due to its biological activity. It has been studied for its potential use in treating various diseases, including cancer and infectious diseases.
Medicine
In medicine, N-(2-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is being investigated for its potential as a drug candidate. Its unique structure and biological activity make it a promising candidate for further development.
Industry
In industry, this compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole:
Triazolo[1,5-a]pyrimidine: A related compound with similar biological activity and potential therapeutic applications.
Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a similar core structure and diverse biological activities.
Uniqueness
N-(2-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H17ClFN5OS |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H17ClFN5OS/c24-17-8-4-5-9-18(17)26-22(31)20-19(14-10-12-16(25)13-11-14)29-30-21(27-28-23(30)32-20)15-6-2-1-3-7-15/h1-13,19-20,29H,(H,26,31) |
InChI Key |
SJSNOINIHIZQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(C(S3)C(=O)NC4=CC=CC=C4Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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